tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indane ring: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Introduction of the piperidine ring: The indane derivative is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Bromination and fluorination:
Spirocyclization: The final step involves the formation of the spirocyclic structure through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization reactions: The spirocyclic structure can be modified through cyclization reactions to form new ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, and electrophiles such as halogens and sulfonates.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal chemistry: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material science: Its spirocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chloro-5-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 6-bromo-5-chloro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4’-pyrrolidine]-1’-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate lies in its specific combination of substituents and spirocyclic structure. The presence of both bromine and fluorine atoms, along with the spirocyclic arrangement, imparts distinct chemical and biological properties that differentiate it from similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-6-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO3/c1-17(2,3)24-16(23)21-6-4-18(5-7-21)10-11-8-14(20)13(19)9-12(11)15(18)22/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDXZBQOCHKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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